molecular formula C16H19N3S B11660841 N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine

N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine

Cat. No.: B11660841
M. Wt: 285.4 g/mol
InChI Key: FLKNWGXFCZGZLH-GHRIWEEISA-N
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Description

N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine typically involves the condensation reaction between 5-methyl-2-thiophenecarboxaldehyde and 4-phenylpiperazine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The major products are typically the corresponding sulfoxides or sulfones.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism by which N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine exerts its effects involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, it can interact with cellular components such as proteins and DNA, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine is unique due to its specific structural features, such as the presence of the 5-methyl-2-thienyl group and the piperazine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar Schiff bases.

Properties

Molecular Formula

C16H19N3S

Molecular Weight

285.4 g/mol

IUPAC Name

(E)-1-(5-methylthiophen-2-yl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C16H19N3S/c1-14-7-8-16(20-14)13-17-19-11-9-18(10-12-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3/b17-13+

InChI Key

FLKNWGXFCZGZLH-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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